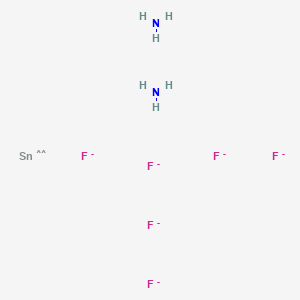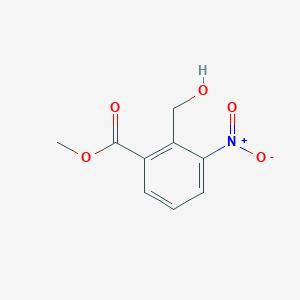![molecular formula C60H18Al2I12O15 B1145138 dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] CAS No. 15790-05-3](/img/no-structure.png)
dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate], also known as Al3+TIB, is a complex compound with a unique structure that has gained attention in scientific research. It is composed of aluminum ions and tetraiodobenzoate ligands that are linked by 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate bridges. This compound has been synthesized and studied for its potential applications in various fields, including biochemistry, medicine, and material science.
Wirkmechanismus
The mechanism of action of dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]+TIB is not fully understood, but it is believed to interact with biological molecules through electrostatic and hydrophobic interactions. It has been shown to bind to proteins and enzymes, altering their conformation and activity. In addition, it has been demonstrated to cross biological membranes, suggesting its potential use as a drug delivery system.
Biochemische Und Physiologische Effekte
Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]+TIB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of enzymes involved in glycolysis and oxidative stress, suggesting its potential as a therapeutic agent for metabolic disorders and oxidative stress-related diseases. It has also been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]+TIB in lab experiments is its high stability and solubility, making it easy to handle and manipulate. It also has a unique structure that allows for its interaction with biological molecules, making it a versatile tool for studying biochemical and physiological processes. However, one limitation is its potential toxicity, which must be carefully evaluated in any experiments involving its use.
Zukünftige Richtungen
There are several future directions for research involving dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]+TIB. One area of interest is its potential as a drug delivery system, particularly for targeting cancer cells. Another direction is its use in optoelectronic devices, where its unique optical and electronic properties can be exploited. Additionally, its ability to interact with proteins and enzymes makes it a promising tool for studying biochemical and physiological processes. Further research is needed to fully understand the mechanism of action of dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]+TIB and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]+TIB involves the reaction of aluminum chloride with tetraiodobenzoate ligands in the presence of 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate. The resulting product is a crystalline solid that can be purified through recrystallization. This method has been optimized to produce high yields of pure dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]+TIB, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]+TIB has been studied for its potential applications in various fields of scientific research. In biochemistry, it has been shown to interact with proteins and enzymes, modulating their activity and function. In medicine, it has been investigated as a potential drug delivery system due to its ability to cross biological membranes. In material science, it has been explored for its unique optical and electronic properties, making it a promising candidate for use in optoelectronic devices.
Eigenschaften
CAS-Nummer |
15790-05-3 |
|---|---|
Produktname |
dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] |
Molekularformel |
C60H18Al2I12O15 |
Molekulargewicht |
2555.592636 |
Synonyme |
dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)
![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)
